Cas no 1241669-47-5 (2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol)

2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol
- 4(3H)-Pyrimidinone, 2-(3-amino-1-pyrrolidinyl)-6-(1-methylethyl)-
-
- Inchi: 1S/C11H18N4O/c1-7(2)9-5-10(16)14-11(13-9)15-4-3-8(12)6-15/h5,7-8H,3-4,6,12H2,1-2H3,(H,13,14,16)
- InChI Key: ARQSOSFFYXXCAD-UHFFFAOYSA-N
- SMILES: O=C1C=C(C(C)C)N=C(N1)N1CCC(C1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 359
- XLogP3: -0.3
- Topological Polar Surface Area: 70.7
2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-755312-0.1g |
2-(3-aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol |
1241669-47-5 | 95% | 0.1g |
$152.0 | 2024-05-23 | |
Enamine | EN300-755312-1.0g |
2-(3-aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol |
1241669-47-5 | 95% | 1.0g |
$528.0 | 2024-05-23 | |
Enamine | EN300-755312-0.05g |
2-(3-aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol |
1241669-47-5 | 95% | 0.05g |
$101.0 | 2024-05-23 | |
Enamine | EN300-755312-0.5g |
2-(3-aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol |
1241669-47-5 | 95% | 0.5g |
$407.0 | 2024-05-23 | |
Enamine | EN300-755312-0.25g |
2-(3-aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol |
1241669-47-5 | 95% | 0.25g |
$216.0 | 2024-05-23 | |
Enamine | EN300-755312-5.0g |
2-(3-aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol |
1241669-47-5 | 95% | 5.0g |
$1530.0 | 2024-05-23 | |
Enamine | EN300-755312-2.5g |
2-(3-aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol |
1241669-47-5 | 95% | 2.5g |
$1034.0 | 2024-05-23 | |
Enamine | EN300-755312-10.0g |
2-(3-aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol |
1241669-47-5 | 95% | 10.0g |
$2269.0 | 2024-05-23 |
2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol Related Literature
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
Additional information on 2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol
2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol: A Comprehensive Overview
The compound 2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol, with CAS No. 1241669-47-5, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a pyrimidine ring system, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents on the pyrimidine ring include a 3-amino-pyrrolidine group at position 2 and an isopropyl group at position 6, along with a hydroxyl group at position 4. These substituents contribute to the unique chemical properties and biological functions of this compound.
Recent studies have highlighted the potential of pyrimidine derivatives as promising candidates for the development of novel therapeutic agents. For instance, research has shown that certain pyrimidine-based compounds exhibit potent anti-cancer activity by targeting key enzymes or signaling pathways involved in tumor growth and metastasis. In the case of 2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol, its structure suggests potential interactions with protein kinases or other enzymes, making it a valuable lead compound for further exploration in medicinal chemistry.
The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation steps. The incorporation of the amino-pyrrolidine group introduces additional flexibility and hydrogen bonding capabilities to the molecule, which may enhance its bioavailability and binding affinity to target proteins. Similarly, the isopropyl group at position 6 contributes to the molecule's lipophilicity, potentially improving its solubility and permeability across biological membranes.
From a pharmacological perspective, 2-(3-Aminopyrrolidin-1-y) has been shown to exhibit promising anti-inflammatory and antioxidant properties in vitro. These findings suggest that the compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation or oxidative stress, such as neurodegenerative diseases or cardiovascular disorders. Furthermore, preliminary studies indicate that this compound may also possess anti-microbial activity, making it a versatile candidate for various biomedical applications.
In terms of structural modifications, researchers have explored the impact of substituent variations on the biological activity of pyrimidine derivatives. For example, replacing the amino-pyrrolidine group with other nitrogen-containing heterocycles or altering the position of substituents on the pyrimidine ring can significantly influence the molecule's pharmacokinetic properties and target specificity. Such modifications provide valuable insights into the structure-property relationships of this class of compounds and guide the design of more effective drug candidates.
Looking ahead, the development of pyrimidine-based drugs is expected to continue advancing with the integration of computational chemistry tools and high-throughput screening techniques. These approaches enable researchers to rapidly identify optimal lead compounds and optimize their properties for clinical use. As such, compounds like 2-(3-Aminopyrrolidin-) hold great promise in addressing unmet medical needs and contributing to the advancement of personalized medicine.
In conclusion, CAS No. 1241669--5 represents a significant milestone in chemical research due to its unique structure and diverse biological activities. By leveraging cutting-edge methodologies and interdisciplinary collaborations, scientists can unlock its full potential as a therapeutic agent and pave the way for innovative treatments in various disease areas.
1241669-47-5 (2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol) Related Products
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)


